molecular formula C8H12ClN3 B1295754 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- CAS No. 102999-49-5

3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-

Cat. No. B1295754
M. Wt: 185.65 g/mol
InChI Key: UIVYORZQSCCOCJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-” includes a pyridazinamine core with a chlorine atom at the 6th position and a tertiary butyl group at the 5th position . The exact molecular structure would require more specific information or computational chemical data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-” would require more specific information or computational chemical data .

Scientific Research Applications

Application in Biopharmaceutical Formulations

Field

Biopharmaceuticals Summary: Tert-butyl alcohol is used in the lyophilization of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time . Methods: The work investigates the interactions between two model proteins, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol . Results: Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .

Application in Low-Dielectric Polyimide Films

Field

Microelectronics Industry Summary: Tert-butyl branches in the main chain of polyimides can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of PI, resulting in a low dielectric constant . Methods: A series of novel tert-butyl PI films were constructed based on a low-temperature polymerization strategy . Results: The optimized PI-4 exhibits an excellent comprehensive performance with a high (5) wt% loss temperature (454 °C), tensile strength (117.40 MPa), and maximum hydrophobic angle (80.16°), and a low dielectric constant (2.90) .

Application in Stereocontrol Studies

Field

Organic Chemistry Summary: Tert-butyl groups have been used in studies of stereocontrol during the intramolecular Diels-Alder (IMDA) reaction leading to medium rings . Methods: The study targeted poitediol as a structure of interest accessible through this technology . Results: The results of this study were not specified in the source .

Application in Sulfonated Catechol Preparation

Field

Organic Synthesis Summary: The sterically hindered sulfonated catechol, namely the barium salt of 5-(tert-butyl)-2,3-dihydroxybenzenesulfonic acid, was prepared by the direct sulfonation of 4-tert-butylcatechol, by concentrated sulfuric acid . Methods: The preparation involved the direct sulfonation of 4-tert-butylcatechol . Results: The results of this preparation were not specified in the source .

Application in Food Contact Materials

Field

Food Safety Summary: The substance, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, has been evaluated for use in food contact materials . Methods: The evaluation involved safety testing of the substance . Results: The results of this evaluation were not specified in the source .

Application in NMR Studies of Proteins

Field

Biochemistry Summary: Tert-butyl groups have been used as probes for NMR studies of proteins. Because they contain three chemically identical methyl groups, the tert-butyl moiety exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes . Methods: The study involved tagging proteins with tert-butyl groups and observing the resulting NMR signals . Results: The results showed that the tert-butyl moiety exhibits exceptionally narrow and intense NMR signals .

properties

IUPAC Name

5-tert-butyl-6-chloropyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)5-4-6(10)11-12-7(5)9/h4H,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVYORZQSCCOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073760
Record name 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-

CAS RN

102999-49-5
Record name 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102999495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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